molecular formula C7H9N3O3 B100977 N-Formyl-L-histidine CAS No. 15191-21-6

N-Formyl-L-histidine

Cat. No.: B100977
CAS No.: 15191-21-6
M. Wt: 183.16 g/mol
InChI Key: WFQVSLVQIFFQQN-UHFFFAOYSA-N
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Description

N-Formyl-L-histidine is a derivative of the amino acid histidine, characterized by the presence of a formyl group attached to the nitrogen atom of the imidazole ring. This compound has a molecular formula of C7H9N3O3 and a molecular weight of 183.16 g/mol . It is known for its binding affinity to histidyl-tRNA synthetase and its role as a competitive inhibitor of L-histidine ammonia-lyase .

Mechanism of Action

Target of Action

N-Formyl-L-histidine shows a competitive inhibition against L-histidine ammonia-lyase . It also shows binding affinity to histidyl-tRNA synthetase with a Ki value of 4.6 μM . These enzymes play crucial roles in the histidine degradation pathway and protein synthesis, respectively.

Mode of Action

This compound interacts with its targets by binding to their active sites, thereby inhibiting their function. For instance, it competitively inhibits L-histidine ammonia-lyase, preventing the conversion of L-histidine to urocanic acid . It also binds to histidyl-tRNA synthetase, potentially affecting protein synthesis .

Biochemical Pathways

This compound is involved in the histidine degradation pathway. In this pathway, L-histidine is initially converted to urocanate and ammonia by histidine ammonia-lyase (HutH1). Urocanase (HutU) then transforms urocanate to L-5-imidazolone-4-propionate, which is subsequently hydrolyzed to N-formimino-L-glutamate by imidazolone propionate amidohydrolase (HutI) . This compound is a product of this pathway and can further be processed by other enzymes .

Pharmacokinetics

The pharmacokinetics of l-histidine, a related compound, have been investigated

Result of Action

The action of this compound results in the inhibition of L-histidine ammonia-lyase, thereby preventing the formation of urocanic acid from L-histidine . This could potentially disrupt the histidine degradation pathway and affect the levels of histidine and its metabolites in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Formyl-L-histidine can be synthesized through the formylation of L-histidine. One common method involves the reaction of L-histidine with formic acid under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, to facilitate the formylation process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale formylation reactions using formic acid and L-histidine. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include purification steps such as crystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: N-Formyl-L-histidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: N-Formyl-L-histidine is unique due to its specific binding affinity to histidyl-tRNA synthetase and its role as a competitive inhibitor of L-histidine ammonia-lyase. These properties make it a valuable compound for studying enzyme inhibition and protein synthesis regulation .

Properties

IUPAC Name

2-formamido-3-(1H-imidazol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c11-4-10-6(7(12)13)1-5-2-8-3-9-5/h2-4,6H,1H2,(H,8,9)(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQVSLVQIFFQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15191-21-6
Record name NSC334340
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334340
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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